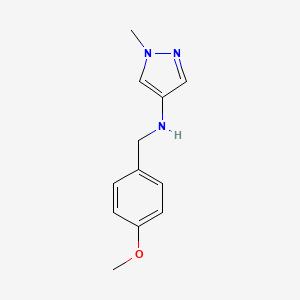![molecular formula C10H13F2N5 B11727812 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11727812.png)
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl}-1,5-diméthyl-1H-pyrazol-4-amine est un composé synthétique caractérisé par sa structure chimique unique, qui comprend deux cycles pyrazole et un groupe difluorométhyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-{[1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl}-1,5-diméthyl-1H-pyrazol-4-amine implique généralement plusieurs étapes, en commençant par la préparation des cycles pyrazole. Le groupe difluorométhyl est introduit par une série de réactions impliquant des agents fluorants. L'étape finale implique le couplage des deux cycles pyrazole dans des conditions spécifiques pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour augmenter le rendement et réduire les coûts. Cela comprend souvent l'utilisation de réacteurs à haut débit et de techniques de purification avancées pour garantir la pureté et la constance du composé.
Analyse Des Réactions Chimiques
Types de réactions
N-{[1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl}-1,5-diméthyl-1H-pyrazol-4-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Agents halogénants comme le N-bromosuccinimide pour la bromation.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de pyrazole, tandis que la réduction peut produire des dérivés de pyrazole avec des groupes fonctionnels réduits.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action de N-{[1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl}-1,5-diméthyl-1H-pyrazol-4-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biochimiques. Les voies et les interactions moléculaires exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Propriétés
Formule moléculaire |
C10H13F2N5 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H13F2N5/c1-7-9(6-15-16(7)2)13-5-8-3-4-14-17(8)10(11)12/h3-4,6,10,13H,5H2,1-2H3 |
Clé InChI |
KBAPBWMASJWQAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)NCC2=CC=NN2C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11727732.png)
![(2E)-2-[(carbamothioylamino)imino]acetic acid](/img/structure/B11727734.png)
![Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate](/img/structure/B11727736.png)
![benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727740.png)

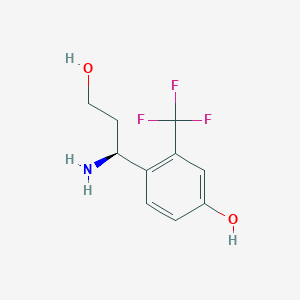


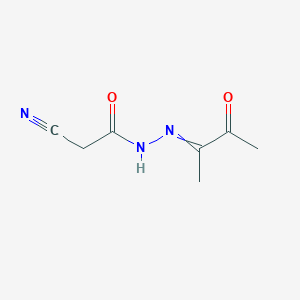
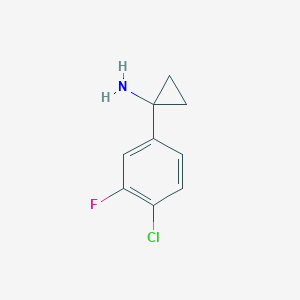
![Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate](/img/structure/B11727786.png)
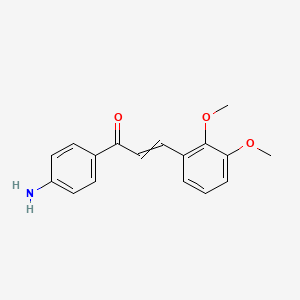
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727795.png)
